![molecular formula C14H17N3O4S B6971390 2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B6971390.png)
2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid is a complex organic compound featuring an imidazole ring, a sulfonamide group, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid typically involves multiple steps:
Formation of the Imidazole Ring:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base.
Phenylacetic Acid Attachment: The final step involves coupling the sulfonamide-imidazole intermediate with phenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity.
Signal Transduction: The compound may interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(1H-imidazol-4-yl)phenyl]acetic acid: Similar structure but lacks the sulfonamide group.
2-[3-(2-methyl-1H-imidazol-5-yl)phenyl]acetic acid: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid is unique due to the combination of the imidazole ring, sulfonamide group, and phenylacetic acid moiety, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9(2)14-15-8-12(16-14)22(20,21)17-11-5-3-4-10(6-11)7-13(18)19/h3-6,8-9,17H,7H2,1-2H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNSABGBHJWAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)S(=O)(=O)NC2=CC=CC(=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone](/img/structure/B6971313.png)
![[1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol](/img/structure/B6971339.png)
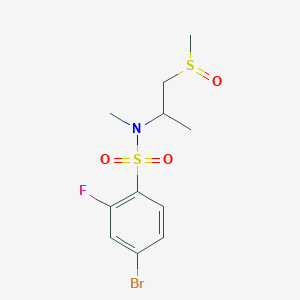
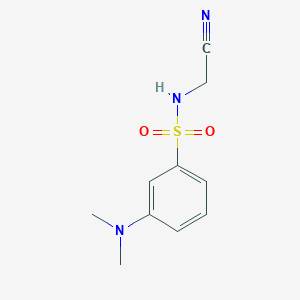
![1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one](/img/structure/B6971343.png)
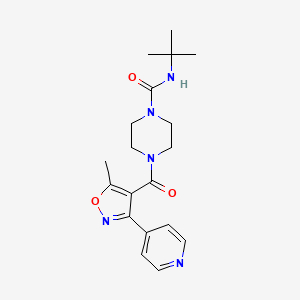
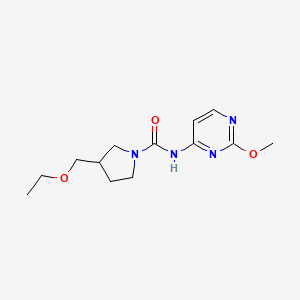
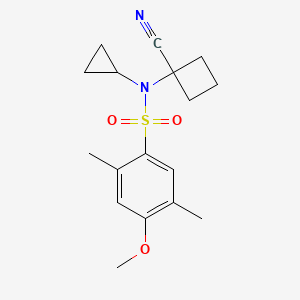
![N-tert-butyl-4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carboxamide](/img/structure/B6971379.png)
![2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide](/img/structure/B6971382.png)
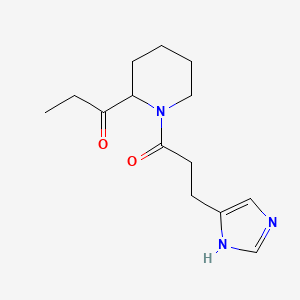
![3-[4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B6971396.png)
![[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B6971402.png)
![1-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B6971409.png)
